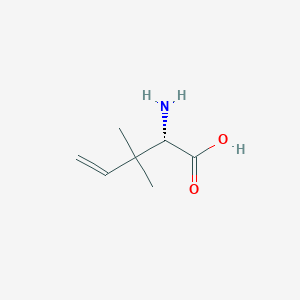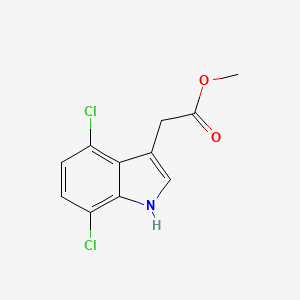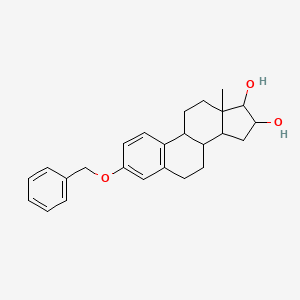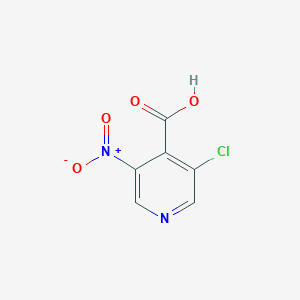
(1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound characterized by its unique structure, which includes a chlorine and fluorine atom attached to an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of an indane derivative, followed by amination to introduce the amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This may involve continuous flow reactors and advanced purification techniques to maintain the quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms in the compound make it suitable for nucleophilic substitution reactions, where these atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
(1S)-5-chloro-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(1S)-6-fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the chlorine atom, leading to different chemical properties.
(1S)-5-chloro-6-fluoro-1H-inden-1-amine: Similar structure but without the dihydro component, which can influence its stability and reactivity.
Uniqueness: The presence of both chlorine and fluorine atoms in (1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine makes it unique, providing a balance of electronic effects that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(1S)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m0/s1 |
InChI Key |
XOQKIBTXOKUXEP-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@H]1N)F)Cl |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[1-hydroxy-4-methyl-3-[methyl-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12281358.png)
![(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12281362.png)
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12281369.png)


![tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12281408.png)

![4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12281418.png)

![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12281435.png)

![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)
